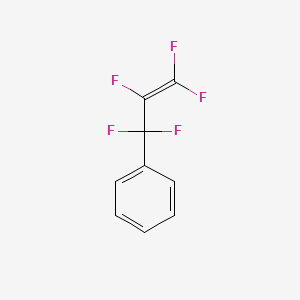

1,1,2,3,3-Pentafluoroprop-2-enylbenzene

Description

General Context of Organofluorine Chemistry

Organofluorine chemistry is a sub-discipline of chemistry dedicated to the study of compounds containing the carbon-fluorine (C-F) bond. The introduction of fluorine into organic molecules imparts unique and often dramatic changes to their physical, chemical, and biological properties. Fluorine is the most electronegative element, and its small size allows it to replace hydrogen in organic molecules with minimal steric alteration. The C-F bond is one of the strongest covalent bonds in organic chemistry, which contributes to the high thermal and metabolic stability of organofluorine compounds. mdpi.com

The field has its origins in the 19th century, but it expanded significantly during the 20th century, driven by applications ranging from refrigerants (chlorofluorocarbons, or CFCs) and non-stick coatings like Polytetrafluoroethylene (Teflon), to life-saving pharmaceuticals and advanced agrochemicals. researchgate.net Today, it is estimated that approximately 20% of all pharmaceuticals and up to 50% of agrochemicals contain at least one fluorine atom. organic-chemistry.org This prevalence is due to fluorine's ability to enhance properties such as metabolic stability, bioavailability, and binding affinity to biological targets. researchgate.net The synthesis of these molecules often requires specialized reagents and methods to form the exceptionally strong C-F bond. mdpi.com

Importance of Fluorinated Alkenes and Fluoroarenes in Advanced Chemical Synthesis

Fluorinated alkenes (fluoroalkenes) and fluorinated arenes (fluoroarenes) are two pivotal classes of compounds that serve as versatile building blocks in modern chemical synthesis.

Fluorinated Alkenes are olefins in which at least one hydrogen atom has been replaced by fluorine. This substitution significantly alters the electronic nature of the carbon-carbon double bond, influencing its reactivity. fiu.edu Fluoroalkenes are crucial monomers for the production of fluoropolymers, a class of materials renowned for their chemical inertness, thermal stability, and low surface energy. fiu.eduresearchgate.net For example, tetrafluoroethylene (B6358150) is the monomer for Teflon. Furthermore, the unique reactivity of the double bond in fluoroalkenes makes them valuable intermediates for synthesizing more complex fluorinated molecules, including pharmaceuticals and agrochemicals. fiu.educas.cn Methods to synthesize and modify fluoroalkenes, such as copper-catalyzed monodefluoroborylation of polyfluoroalkenes, have expanded their utility, allowing for the creation of diverse molecular architectures. researchgate.netnih.gov

Fluoroarenes are aromatic compounds containing one or more fluorine atoms attached to the aromatic ring. The presence of fluorine modifies the electronic properties of the ring, often making it more electron-deficient and influencing its reactivity in aromatic substitution reactions. wikipedia.org They are key components in many pharmaceuticals, liquid crystals, and specialty polymers. The synthesis of fluoroarenes can be challenging but is often achieved through methods like the Balz-Schiemann reaction or more modern palladium-catalyzed fluorination techniques. The C-H bonds ortho to a fluorine substituent in fluoroarenes show enhanced reactivity, which has been exploited in transition metal-catalyzed C-H functionalization reactions to build complex molecular scaffolds efficiently.

Scope and Research Significance of 1,1,2,3,3-Pentafluoroprop-2-enylbenzene within Modern Organic Fluorine Chemistry

Direct and detailed research literature specifically identifying "this compound" is scarce, and the name itself presents some ambiguity in standard chemical nomenclature. However, by interpreting the name as a benzene (B151609) ring substituted with a pentafluoropropenyl group (C₃HF₅), we can infer its structure and potential significance based on the known chemistry of its components: a pentafluoropropene backbone and a phenyl group.

The pentafluoropropene moiety is a highly reactive fluoroalkene. Several isomers of pentafluoropropene exist, such as 1,2,3,3,3-pentafluoropropene (B8798068) (HFO-1225ye) and 1,1,3,3,3-pentafluoropropene (B1294464) (2H-PFP), which are known precursors to hydrofluoroolefins (HFOs) used as refrigerants with low global warming potential. These molecules are also explored as monomers in copolymerization reactions to create advanced fluoroelastomers and thermoplastics with high thermal stability. mdpi.comresearchgate.net

A compound like this compound would combine the properties of a fluoroalkene with those of an aromatic system. Its research significance would likely lie in several key areas:

Monomer for Novel Polymers: The presence of the polymerizable C=C double bond makes it a candidate for creating specialty fluoropolymers. The incorporation of the phenyl group could enhance the thermal properties, refractive index, and solubility of the resulting polymer compared to polymers made from non-arylated fluoroalkenes.

Building Block in Organic Synthesis: The molecule could serve as a versatile synthetic intermediate. The double bond could undergo various addition reactions, while the phenyl group could be functionalized through electrophilic aromatic substitution, allowing for the construction of complex, highly fluorinated molecules.

Bioactive Compound Development: The combination of a lipophilic phenyl group and a metabolically stable pentafluoropropenyl chain is a structural motif of interest in medicinal chemistry and agrochemistry. Fluorinated groups are known to enhance biological activity, and this compound could serve as a scaffold for new drug candidates or pesticides.

The specific arrangement of the five fluorine atoms would critically influence the molecule's reactivity and properties, making it a target for synthetic chemists aiming to develop novel fluorinated materials and biologically active compounds.

Data Tables

Table 1: Properties of Pentafluoropropene Isomers This table presents data for known isomers of pentafluoropropene, the core structure related to the subject compound.

| Property | 1,2,3,3,3-Pentafluoropropene | 1,1,3,3,3-Pentafluoropropene |

| Synonym | HFO-1225ye | 2H-PFP |

| CAS Number | 2252-83-7 (isomer mixture) | 692-50-2 |

| Molecular Formula | C₃HF₅ | C₃HF₅ |

| Molar Mass | 132.03 g/mol | 132.03 g/mol |

| Boiling Point | -15.5 °C (Z-isomer) | 13 °C |

| Key Application | Refrigerant precursor | Monomer in copolymerization |

Structure

3D Structure

Properties

Molecular Formula |

C9H5F5 |

|---|---|

Molecular Weight |

208.13 g/mol |

IUPAC Name |

1,1,2,3,3-pentafluoroprop-2-enylbenzene |

InChI |

InChI=1S/C9H5F5/c10-7(8(11)12)9(13,14)6-4-2-1-3-5-6/h1-5H |

InChI Key |

DCFLXZJTFHSORH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=C(F)F)F)(F)F |

Origin of Product |

United States |

Mechanistic Investigations and Reactivity of 1,1,2,3,3 Pentafluoroprop 2 Enylbenzene

Reaction Pathways and Transformation Mechanisms.

Detailed reaction pathways and transformation mechanisms for 1,1,2,3,3-Pentafluoroprop-2-enylbenzene are not documented in the current chemical literature. However, its structure, featuring a phenyl ring attached to a highly fluorinated propylene (B89431) chain with a double bond, suggests that its reactivity would be dictated by the interplay of the aromatic ring and the electron-deficient fluoroalkenyl moiety.

Plausible reaction pathways would likely involve electrophilic attack on the benzene (B151609) ring or nucleophilic/radical attack at the double bond. The high degree of fluorination is expected to significantly influence the regioselectivity and rate of these potential reactions.

Elucidation of Fluorine Effects on Reaction Selectivity and Rate.

The five fluorine atoms in the propenyl chain are predicted to exert strong electron-withdrawing effects, which would profoundly impact the molecule's reactivity.

The formation of a carbocation adjacent to the fluorine-bearing carbons would be highly destabilized. The strong inductive effect of fluorine atoms withdraws electron density, making the formation of a positive charge on an adjacent carbon energetically unfavorable. nih.gov For instance, in the context of electrophilic addition to the double bond, a carbocation intermediate would be significantly less stable compared to a non-fluorinated analogue. This destabilization would likely render electrophilic addition reactions, which proceed through a carbocationic intermediate, very slow or require harsh reaction conditions.

Conversely, if a positive charge were to develop on the benzene ring (for example, during electrophilic aromatic substitution), the pentafluoropropenyl group would act as a deactivating group due to its electron-withdrawing nature. libretexts.org This would slow down the rate of electrophilic aromatic substitution compared to benzene itself.

Investigation of Functional Group Transformations.

Specific functional group transformations for this compound have not been reported. Hypothetically, transformations could target either the aromatic ring or the fluoroalkenyl moiety.

Aromatic Ring: Electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions) would be expected to be disfavored due to the deactivating nature of the pentafluoropropenyl substituent. libretexts.org If such reactions were to occur, they would likely be directed to the meta position.

Fluoroalkenyl Moiety: The double bond would be susceptible to nucleophilic attack due to its electron-deficient character, a common feature of polyfluorinated alkenes. Radical additions to the double bond are also a plausible transformation.

Stereochemical Outcomes of Reactions Involving the Pentafluoroprop-2-enylbenzene Moiety.

Without experimental data, the stereochemical outcomes of any potential reactions are purely speculative. For reactions occurring at the double bond, the approach of reagents could be influenced by the steric bulk of the phenyl group and the fluorine atoms, potentially leading to some degree of stereoselectivity. However, the exact nature and extent of this stereocontrol are unknown.

Advanced Reaction Development and Discovery.

There is no information available regarding advanced reaction development or discovery specifically for this compound. The synthesis and reactivity of this compound represent an unexplored area of organofluorine chemistry. Future research could focus on its synthesis and subsequent exploration of its reactivity, potentially leading to the discovery of novel transformations and the synthesis of new fluorinated molecules with interesting properties.

Computational Chemistry and Theoretical Studies on 1,1,2,3,3 Pentafluoroprop 2 Enylbenzene

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the molecular properties of 1,1,2,3,3-Pentafluoroprop-2-enylbenzene. These calculations solve the Schrödinger equation, or its approximations, to determine the electronic structure and energy of the molecule. scispace.comsuperfri.org Such studies can elucidate bond lengths, bond angles, vibrational frequencies, and electronic properties, which are crucial for understanding the molecule's stability and reactivity. scispace.com The presence of highly electronegative fluorine atoms significantly influences the electronic distribution within both the benzene (B151609) ring and the propenyl side chain, making these calculations particularly insightful.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. DFT calculations are employed to determine the optimized geometry of this compound, its vibrational frequencies, and various electronic properties. researchgate.net A primary application of DFT is the calculation of the molecular electrostatic potential (MEP), which maps the electron density to identify regions susceptible to electrophilic and nucleophilic attack. For this molecule, the electron-withdrawing nature of the five fluorine atoms would create significant positive potential on the carbon atoms of the propenyl group and alter the electron density of the aromatic ring. nih.gov

DFT is also used to calculate global reactivity descriptors, which provide a quantitative measure of the molecule's reactivity. researchgate.netresearchgate.net These descriptors, derived from the energies of the frontier molecular orbitals, help in understanding the chemical behavior of the compound in various reactions.

Table 1: Illustrative Global Reactivity Descriptors for this compound Calculated via DFT (Note: These are example values typical for such a compound and are for illustrative purposes.)

| Parameter | Symbol | Formula | Example Value |

| Ionization Potential | IP | -EHOMO | 9.5 eV |

| Electron Affinity | EA | -ELUMO | 1.8 eV |

| Electronegativity | χ | (IP+EA)/2 | 5.65 eV |

| Chemical Hardness | η | (IP-EA)/2 | 3.85 eV |

| Chemical Softness | S | 1/(2η) | 0.13 eV-1 |

| Electrophilicity Index | ω | χ2/(2η) | 4.14 eV |

Ab Initio Methods and Basis Set Selection

Ab initio methods are quantum chemistry calculations that rely on first principles without the use of empirical data. Methods like Hartree-Fock (HF) and post-HF methods such as Møller–Plesset perturbation theory (MP2) and Coupled-Cluster (CCSD(T)) theory provide highly accurate results for molecular properties. researchgate.net

The choice of a basis set is a critical aspect of these calculations. mit.eduresearchgate.net A basis set is a set of mathematical functions used to build the molecular orbitals. For fluorinated compounds, it is crucial to select basis sets that can accurately describe the electronic structure of fluorine, which has a high electronegativity and electron density. Pople-style basis sets, such as 6-311+G(d,p), or correlation-consistent basis sets, like aug-cc-pVTZ, are often employed. researchgate.netresearchgate.net The inclusion of polarization (d,p) and diffuse (+) functions is important for accurately modeling the non-bonding electrons and the polarizability of the fluorine atoms. researchgate.net

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. libretexts.org

For this compound, FMO analysis would reveal how the fluorine atoms and the benzene ring influence the energy and spatial distribution of these orbitals. The strong electron-withdrawing effect of the pentafluoropropenyl group is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted benzene. The HOMO would likely be localized on the benzene ring, while the LUMO might be distributed over the C=C double bond of the propenyl side chain, indicating the primary sites for nucleophilic and electrophilic attack, respectively. researchgate.net The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity.

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. researchgate.net For this compound, MD simulations are invaluable for exploring its conformational landscape and intermolecular interactions. nih.govacs.org These simulations can reveal the preferred rotational states (conformers) around the single bond connecting the benzene ring and the propenyl group, as well as the flexibility of the side chain itself. nih.gov

MD simulations can be used to study the behavior of the molecule in different environments, such as in various solvents or in the solid state. arxiv.org By simulating a system containing multiple molecules, one can study aggregation behavior and intermolecular forces, such as van der Waals interactions and potential π-π stacking, which are influenced by the fluorination of the molecule. mdpi.com The development of accurate force fields, which are sets of parameters describing the potential energy of the system, is crucial for obtaining meaningful results from MD simulations of fluorinated compounds. nih.govdntb.gov.ua

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the detailed mechanisms of chemical reactions. lu.senist.gov Using methods like DFT, it is possible to map the potential energy surface of a reaction involving this compound. researchgate.netmdpi.com This involves locating the structures of reactants, products, intermediates, and, most importantly, the transition states that connect them. researchgate.net

For instance, the mechanism of an electrophilic addition to the double bond of the pentafluoropropenyl side chain could be investigated. Calculations would provide the activation energy barriers for different possible pathways, allowing for the prediction of reaction rates and the major products formed. montclair.edu This detailed mechanistic insight is crucial for optimizing reaction conditions and designing selective synthetic routes. researchgate.net

Computational Design and Screening of Novel Fluorinated Molecules

The computational data obtained for this compound can serve as a foundation for the rational design and screening of new fluorinated molecules with desired properties. nih.govnih.gov By systematically modifying the structure of the parent molecule in silico—for example, by changing the substitution pattern on the benzene ring or altering the fluorination of the side chain—it is possible to create a virtual library of related compounds. researchgate.net

These virtual libraries can then be screened for specific properties using high-throughput computational methods. mdpi.com For example, if the goal is to design a new material with a specific electronic band gap or a drug candidate with a high binding affinity to a target protein, computational tools can predict these properties for each molecule in the library. rug.nl This in silico screening process significantly reduces the time and resources required for experimental synthesis and testing by prioritizing the most promising candidates. researchgate.netrug.nl

Spectroscopic and Analytical Characterization Techniques for 1,1,2,3,3 Pentafluoroprop 2 Enylbenzene

Advanced Spectroscopic Methods for Interfacial Studies (e.g., Sum Frequency Generation Vibrational Spectroscopy)

Sum Frequency Generation (SFG) vibrational spectroscopy is a powerful and surface-specific technique used to study the structure and orientation of molecules at interfaces. researchgate.net This nonlinear optical method provides vibrational spectra of molecules at an interface, such as that between a liquid and air, a solid and a liquid, or a solid and air.

In a hypothetical SFG study of a compound like 1,1,2,3,3-Pentafluoroprop-2-enylbenzene at an interface, the technique could provide insights into:

Molecular Orientation: The orientation of the phenyl ring and the pentafluoropropenyl group with respect to the interface could be determined. nih.gov For aromatic groups, SFG can probe the C-H stretching modes to deduce the tilt and twist angles of the ring. nih.gov

Interfacial Structure: Information about the packing and conformation of the molecules at the surface could be elucidated. For fluorinated compounds, SFG has been used to understand the ordering of fluorinated alkyl chains at interfaces.

Vibrational Modes: The technique would specifically probe the vibrational modes of the molecule that are both infrared and Raman active, providing a unique spectral signature.

The interpretation of SFG spectra relies on the analysis of peak positions, intensities, and polarization dependencies of the vibrational bands. For aromatic molecules, the C-H stretching region (around 3000-3100 cm⁻¹) is often a key focus, though its interpretation can be complex. nih.gov For the fluorinated part of the molecule, C-F stretching modes would be expected, though these are often in a lower frequency range and can be challenging to probe.

Fluorine-Specific Analytical Methods for Detection and Quantification (e.g., Continuum Source Molecular Absorption Spectrometry)

Continuum Source Molecular Absorption Spectrometry (CS-MAS) is a highly sensitive and specific technique for the determination of non-metals, including fluorine, in various samples. nih.govresearchgate.net The method is based on the absorption of light by diatomic molecules formed in a high-temperature environment, such as a flame or a graphite (B72142) furnace. nih.gov

For the quantification of the total fluorine content in a sample containing this compound, CS-MAS could be employed as follows:

Sample Introduction: The sample, likely dissolved in a suitable organic solvent like xylene, would be introduced into the atomizer. nih.gov

Molecule Formation: In the presence of a reagent, typically a metal salt such as gallium or aluminum, the fluorine from the organic compound forms a stable diatomic molecule (e.g., GaF or AlF) in the high-temperature atomizer. nih.gov

Absorption Measurement: A continuum light source (like a xenon arc lamp) passes through the atomized sample. The specific, narrow-band absorption of the diatomic fluoride (B91410) molecule (e.g., GaF at 211.248 nm) is measured using a high-resolution spectrometer. researchgate.netscielo.br

Quantification: The amount of absorption is proportional to the concentration of the diatomic molecule, which in turn is proportional to the total fluorine content of the original sample. nih.gov

This technique offers high specificity for fluorine and can overcome spectral interferences that might affect other methods. researchgate.netnih.gov The sensitivity and detection limits depend on the specific instrumentation and sample matrix. nih.gov For instance, in the analysis of organic fluorine in gasoline components using GaF as the target molecule, detection limits in the range of a few milligrams per liter have been reported. nih.gov

Below is a table summarizing the general principles of these analytical techniques.

| Technique | Principle | Information Obtained | Hypothetical Application to this compound |

| Sum Frequency Generation (SFG) Vibrational Spectroscopy | A second-order nonlinear optical process where two input laser beams (one visible, one infrared) interact at an interface to generate a signal at the sum of their frequencies. It is inherently surface-specific. | Molecular orientation, conformation, and vibrational spectra of molecules specifically at an interface. researchgate.net | Determining the orientation of the phenyl and pentafluoropropenyl groups at an air-liquid or solid-liquid interface. |

| Continuum Source Molecular Absorption Spectrometry (CS-MAS) | High-resolution absorption spectrometry measuring the absorption of diatomic molecules (e.g., GaF) formed from the analyte in a high-temperature atomizer. researchgate.net | Quantitative determination of the total elemental content (e.g., total fluorine) in a sample. nih.gov | Quantifying the total fluorine concentration in a solution or sample containing the compound. |

Lack of Scientific Data Prevents Analysis of Environmental Transformation Pathways for this compound

A thorough review of available scientific literature reveals a significant data gap concerning the environmental transformation pathways of the chemical compound this compound. Despite targeted searches for biodegradation, biotransformation, and abiotic degradation studies, no specific research findings detailing the microbial, enzymatic, photolytic, or hydrolytic fate of this particular substance could be identified.

The environmental persistence and transformation of fluorinated organic compounds are of considerable scientific interest due to the strength of the carbon-fluorine bond. nih.govmdpi.com Research into related substances, such as other fluorinated aromatic compounds and alkenylbenzenes, provides a general framework for how such molecules might behave in the environment. core.ac.uknih.gov However, direct extrapolation of these findings to this compound would be speculative and scientifically unsound without experimental data specific to the molecule.

Biodegradation and Biotransformation: The microbial degradation of fluorinated aromatic compounds often involves initial enzymatic attacks on the aromatic ring, which can lead to defluorination. mdpi.comcore.ac.ukresearchgate.net Enzymes such as dioxygenases and dehalogenases play crucial roles in breaking down these persistent chemicals. researchgate.netnih.gov The structure of this compound, containing both a benzene (B151609) ring and a fluorinated alkene chain, suggests that microorganisms capable of degrading either of these moieties could potentially transform the compound. However, no studies have been published that confirm or detail such pathways. The retention or release of fluorine atoms during microbial metabolism is a critical factor in determining the environmental fate and potential toxicity of degradation byproducts, but this remains uninvestigated for the target compound. nih.gov

Abiotic Transformation Processes: Similarly, information on the abiotic degradation of this compound is absent from the scientific record. The photolytic degradation of fluorinated compounds, particularly those with double bonds (alkenes), can be initiated by atmospheric radicals, but specific mechanisms and reaction rates are unknown for this substance. researchgate.net The hydrolytic stability, which determines how a chemical breaks down in water, is also a key environmental parameter. While studies have examined the hydrolysis of other fluorinated compounds, european-coatings.com no such data exists for this compound.

Without dedicated research, it is impossible to construct an accurate and informative account of the environmental transformation pathways of this compound as requested. The creation of data tables and detailed research findings is not feasible due to the complete lack of available empirical evidence. Further scientific inquiry is required to address these knowledge gaps.

Environmental Transformation Pathways of 1,1,2,3,3 Pentafluoroprop 2 Enylbenzene

Fate and Transport in Environmental Compartments (Air, Water, Soil)

Specific data on the fate and transport of 1,1,2,3,3-Pentafluoroprop-2-enylbenzene in air, water, and soil are not available in the scientific literature. The environmental behavior of a chemical is governed by its physical and chemical properties, such as vapor pressure, water solubility, and its octanol-water and organic carbon-water (B12546825) partition coefficients (Kₒw and Kₒc). cdc.govny.gov

Air: For a semi-volatile organic compound, its partitioning between the gas phase and atmospheric particles, as well as its potential for long-range transport, would be key considerations. nih.gov However, no studies were found that model or measure these attributes for this compound.

Water: In aquatic systems, its fate would be influenced by processes like volatilization, sorption to sediment, and potential biodegradation. nih.gov The strong carbon-fluorine bond suggests high resistance to degradation. nih.gov

Soil: In the soil compartment, key processes include leaching into groundwater, sorption to soil organic matter, and potential transformation. nih.gov The extent of sorption is often estimated using the Kₒc value, which is unavailable for this compound. cdc.gov

Without empirical data, any description of its environmental distribution remains speculative.

Comparative Studies with Other Fluorinated Organic Pollutants

No published studies have been found that compare the environmental behavior of this compound with other fluorinated organic pollutants, such as perfluorooctanoic acid (PFOA) or perfluorooctanesulfonic acid (PFOS).

PFOA and PFOS are well-studied persistent organic pollutants known for their environmental persistence, bioaccumulation potential, and global distribution. acs.orgresearchgate.netepa.gov They are perfluoroalkyl acids and differ significantly in structure from this compound, which is a polyfluorinated aromatic alkene. These structural differences would lead to substantial variations in their environmental fate and transport characteristics. itrcweb.orgnih.gov For instance, the presence of a double bond and an aromatic ring in this compound suggests that its reactivity and partitioning behavior would be distinct from that of saturated, aliphatic perfluorinated acids like PFOA and PFOS. nih.govnih.gov However, without direct comparative research, any such differences cannot be quantitatively or qualitatively detailed.

Advanced Applications and Future Research Directions in Fluorinated Organic Chemistry Relevant to 1,1,2,3,3 Pentafluoroprop 2 Enylbenzene

Role as a Building Block in Complex Molecular Architectures

The strategic incorporation of fluorinated moieties can significantly alter the physicochemical properties of organic molecules, including their metabolic stability, lipophilicity, and permeability. chinesechemsoc.org 1,1,2,3,3-Pentafluoroprop-2-enylbenzene serves as a valuable synthon, or building block, for constructing intricate molecular frameworks. The reactivity of its carbon-carbon double bond allows it to participate in a wide array of chemical transformations.

Researchers can leverage this reactivity for:

Addition Reactions: The double bond is susceptible to the addition of various reagents, enabling the introduction of diverse functional groups.

Cyclization Reactions: It can be a key component in intramolecular or intermolecular cyclizations to form complex ring systems, including fluorinated heterocycles which are of significant interest in medicinal chemistry.

Cross-Coupling Reactions: The aromatic ring can be functionalized through various metal-catalyzed cross-coupling reactions, allowing for the construction of larger, conjugated systems.

The synthesis of complex molecular systems is increasingly moving towards a multi-step approach that combines both covalent and non-covalent reactions. nih.gov The unique electronic nature of the pentafluoropropenyl group can influence non-covalent interactions, such as π-stacking and arene-perfluoroarene interactions, which are critical in the engineering of supramolecular assemblies. nih.govbeilstein-journals.org For instance, copper-catalyzed reactions involving polyfluoroalkenes, a class to which this compound belongs, have been developed to create diverse fluoroalkenes through regioselective monodefluoroborylation, showcasing their utility in building complex structures. acs.org

Use in Probing Biochemical Mechanisms (if applicable through structural analogy)

While this compound itself may not have direct biochemical applications, its structural motifs are relevant for designing molecular probes to study biological systems. The substitution of hydrogen with fluorine is a common strategy in medicinal chemistry to create bioisosteres—compounds that have a similar size but different electronic properties. mdpi.com

Fluorine's small van der Waals radius allows it to mimic a hydrogen atom sterically, yet its high electronegativity drastically alters local electronic environments. mdpi.com This "probe" capability can be used to:

Investigate Enzyme-Substrate Interactions: By replacing a key hydrogen atom on a natural substrate with fluorine, researchers can study how the altered electronics affect binding affinity and catalytic activity. This provides insight into the mechanism of enzyme action. benthamdirect.com

Enhance Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to metabolic degradation by enzymes like cytochrome P450. benthamdirect.com Incorporating fluorinated groups, analogous to the one in this compound, into drug candidates can improve their pharmacokinetic profiles.

¹⁹F NMR Spectroscopy: Since the ¹⁹F nucleus is NMR-active and has no natural background in biological systems, fluorinated analogues can be used as reporter molecules in NMR studies to probe binding events and conformational changes in proteins and other biomacromolecules.

Development of Novel Fluorination Reagents and Catalysts

The field of organofluorine chemistry is continually driven by the development of new and more efficient fluorinating agents and catalysts. chinesechemsoc.orgalfa-chemistry.com While this compound is a product of fluorination chemistry, the study of its synthesis and reactivity contributes to this broader goal. Understanding the mechanisms of reactions involving polyfluoroalkenes is crucial for designing new catalytic systems. acs.org

Recent progress has focused on:

Catalytic Methods: The use of catalysts can significantly reduce the quantity of fluorinating agents needed, minimizing waste and improving reaction efficiency. For example, catalytic dehydrofluorination of pentafluoropropanes over metal oxide catalysts is a key method for producing fluorinated propenes. researchgate.netresearchgate.net

New Reagents: There is ongoing development of electrophilic fluorinating reagents, such as derivatives of N-fluorobenzenesulfonimide (NFSI) and Selectfluor, that are more effective and easier to handle. chinesechemsoc.orgbeilstein-journals.orgmdpi.com The study of how these reagents react with substrates like styrenes provides fundamental knowledge for their application. researchgate.net

Electrochemical Synthesis: Electrochemical methods offer a more sustainable and energy-efficient alternative to traditional chemical synthesis routes for creating C-F bonds. acs.org

The synthesis and transformation of compounds like this compound serve as important benchmarks for testing the efficacy and selectivity of these new reagents and catalytic systems.

Integration of Artificial Intelligence and Machine Learning in Organofluorine Research

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming chemical research by accelerating discovery and providing predictive insights. cas.orgacs.org In organofluorine chemistry, these computational tools are being applied to address long-standing challenges.

| AI/ML Application | Description | Relevance to this compound |

|---|---|---|

| Property Prediction | Training models on existing data to predict the physical, chemical, and biological properties of new molecules. research.googleulster.ac.uk | Predicting the material properties (e.g., polymer characteristics, electronic behavior) or potential bioactivity of derivatives. |

| Reaction Outcome Prediction | Developing algorithms that can predict the products and yields of chemical reactions under different conditions. acs.org | Optimizing the synthesis of the target compound and predicting its reactivity in subsequent transformations. |

| Reagent and Catalyst Design | Using ML to predict the strength and selectivity of new fluorinating reagents or to design novel catalysts for specific transformations. | Accelerating the discovery of more efficient catalysts for synthesizing or functionalizing fluorinated styrenes. |

| Retrosynthesis Planning | Employing AI to devise synthetic routes for complex target molecules, including novel organofluorine compounds. | Generating efficient and novel synthetic pathways to this compound and its derivatives. |

The integration of AI can significantly reduce the experimental effort required to explore the vast chemical space of organofluorine compounds, enabling researchers to focus on the most promising candidates for specific applications. researchgate.net

Emerging Trends in Organofluorine Synthesis and Reactivity

The synthesis of organofluorine compounds is evolving with the advent of more sophisticated and sustainable chemical methods. Key emerging trends relevant to the synthesis and application of molecules like this compound include:

Late-Stage Fluorination: A major goal in synthetic chemistry is the ability to introduce fluorine atoms into complex molecules at a late stage of the synthesis. This is often achieved through C-H activation, which avoids the need for pre-functionalized substrates and allows for the rapid generation of analogues for biological testing. cas.cn

Photoredox and Electrochemical Catalysis: These methods use light or electricity to drive chemical reactions under mild conditions. researchgate.net Electrochemical fluorofunctionalization of styrenes, for instance, provides a metal- and external oxidant-free pathway to valuable fluoroalkyl derivatives. acs.org

Flow Chemistry: Continuous flow processes offer improved safety, efficiency, and scalability compared to traditional batch chemistry, which is particularly advantageous when working with potentially hazardous fluorinating agents.

Radical Fluorination: The development of new reagents that can generate fluorine radicals under mild conditions has opened up new avenues for fluorination, including the hydrofluorination of alkenes. nih.gov

These cutting-edge synthetic strategies will not only facilitate the production of this compound but also expand the toolkit for its conversion into novel and valuable chemical entities.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1,1,2,3,3-Pentafluoroprop-2-enylbenzene, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of fluorinated alkenes like this compound (CAS: 433-66-9) often involves halogen-exchange reactions or catalytic fluorination. A patent by Honeywell International Inc. highlights the use of azeotropic-like compositions to stabilize intermediates during fluoropropene synthesis, which can improve yield by minimizing side reactions . Reaction parameters such as temperature (typically 80–120°C), solvent polarity, and catalyst choice (e.g., Lewis acids) are critical. For example, excess fluorinating agents (e.g., HF or SF₄) may enhance selectivity but require stringent safety protocols due to their corrosive nature .

Q. Which analytical techniques are most effective for characterizing purity and structural confirmation of this compound?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) are primary tools.

- 19F NMR : Provides direct evidence of fluorine substitution patterns. For instance, the absence of splitting in the 19F NMR spectrum indicates a symmetric fluorination pattern .

- GC-MS : Quantifies purity and identifies volatile byproducts. A retention time comparison with known standards and isotopic patterns (e.g., m/z 132 for C₃HF₅) is essential .

- Elemental Analysis : Validates empirical formulas (e.g., C₃HF₅) to confirm stoichiometry .

Advanced Research Questions

Q. How do electronic effects of the pentafluoropropenyl group influence aromatic substitution reactions in benzene derivatives?

- Methodological Answer : The strong electron-withdrawing nature of the pentafluoropropenyl group directs electrophilic substitution to meta positions. Computational studies (e.g., DFT calculations) can map electron density distributions, while experimental kinetic studies using deuterated analogs or Hammett plots quantify substituent effects. For example, reactivity comparisons with non-fluorinated analogs (e.g., propenylbenzene) reveal reduced activation energies for nucleophilic attacks due to fluorine's inductive effects .

Q. What strategies resolve contradictions in spectral data when characterizing degradation products of this compound under oxidative conditions?

- Methodological Answer : Contradictions in GC-MS or IR data often arise from isomerization or formation of stable radicals.

- Tandem MS/MS : Fragmentation patterns distinguish isomers (e.g., perfluoroallyl vs. cyclic byproducts).

- EPR Spectroscopy : Detects radical intermediates during oxidation, which may explain unexpected peaks in chromatograms .

- Isotopic Labeling : Using deuterated solvents or 13C-labeled precursors helps track degradation pathways .

Q. What are the thermodynamic and kinetic stability profiles of this compound in polar vs. non-polar solvents?

- Methodological Answer : Stability studies require accelerated aging tests under controlled humidity/temperature.

- DSC/TGA : Differential scanning calorimetry (DSC) identifies decomposition exotherms, while thermogravimetric analysis (TGA) tracks mass loss. For example, polar solvents like DMSO may stabilize the compound via dipole interactions, delaying decomposition above 150°C .

- Kinetic Modeling : Arrhenius plots derived from HPLC stability data (e.g., half-life at 40°C vs. 80°C) predict shelf-life under storage conditions .

Safety and Handling Considerations

Q. What safety protocols are critical when handling this compound in high-temperature reactions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.